2-(2,3-ジメトキシフェノキシ)ニコチン酸

概要

説明

2-(2,3-Dimethoxyphenoxy)nicotinic acid is a unique chemical compound with the molecular formula C14H13O5N1 . It is provided to researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

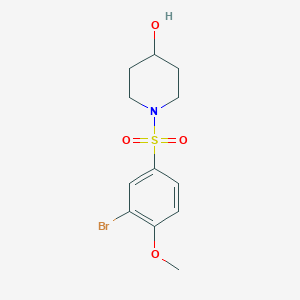

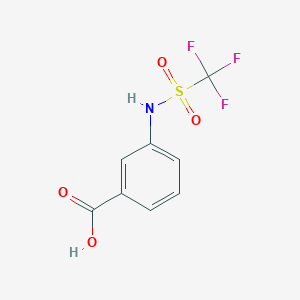

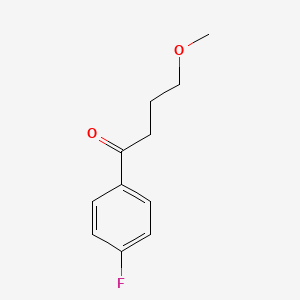

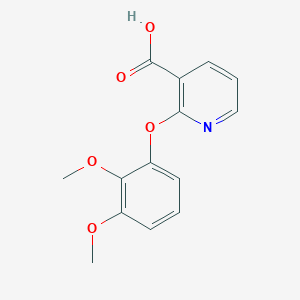

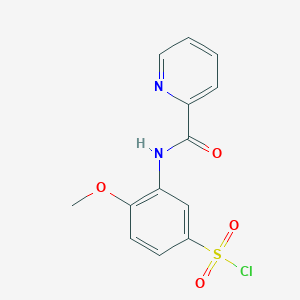

The molecular structure of 2-(2,3-Dimethoxyphenoxy)nicotinic acid is represented by the SMILES stringO=C(O)C1=CC=CN=C1OC2=CC=CC(OC)=C2OC . The InChI representation is 1S/C14H13NO5/c1-18-10-6-3-7-11(12(10)19-2)20-13-9(14(16)17)5-4-8-15-13/h3-8H,1-2H3,(H,16,17) . Physical And Chemical Properties Analysis

2-(2,3-Dimethoxyphenoxy)nicotinic acid is a solid substance . It has a molecular weight of 275.26 . The density is 1.3±0.1 g/cm3, and it has a boiling point of 416.8±45.0 °C at 760 mmHg .科学的研究の応用

薬理学: 循環器治療

2-(2,3-ジメトキシフェノキシ)ニコチン酸: は、その循環器系への潜在的な利点について研究されています。 ニコチン酸の誘導体は、この化合物のように、脂質異常症の治療と心臓血管疾患の予防に有望であることが示されています 。この化合物の脂質レベルを調節する能力は、心臓発作やアテローム性動脈硬化症のリスクを軽減する新しい薬剤の開発に役立つ可能性があります。

生化学: 酵素調節

生化学では、この化合物は酵素調節における役割が注目されています。 この化合物は、代謝経路に関与する酵素の活性を影響を与える可能性があり、代謝性疾患の治療に関する新しい知見につながる可能性があります 。

医薬品化学: 創薬

“2-(2,3-ジメトキシフェノキシ)ニコチン酸”は、創薬における医薬品化学において重要です。 その構造は、特に抗炎症剤や鎮痛剤の分野において、治療特性が向上した新しい分子を作成するための足場として役立ちます 。

有機合成: 化学前駆体

この化合物は、有機合成において化学前駆体として使用されます。 その分子構造により、さまざまな化学修飾が可能になり、幅広い有機化合物を合成するための汎用性の高い出発点となります 。

分析化学: 化学分析

分析化学では、“2-(2,3-ジメトキシフェノキシ)ニコチン酸”は、クロマトグラフィーや分光法における標準物質または参照物質として使用できます。 その明確に定義された構造と特性により、複雑な化学混合物の正確な分析が容易になります 。

環境科学: 植物のストレス耐性

環境科学における研究では、植物のストレス耐性を高めるためのニコチン酸誘導体の使用が調査されています。 研究によると、このような化合物は、重金属などの非生物的ストレスに対する植物の耐性を向上させる可能性があり、生態系のバランスを維持するために重要です 。

作用機序

Target of Action

The primary target of 2-(2,3-Dimethoxyphenoxy)nicotinic acid is the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

2-(2,3-Dimethoxyphenoxy)nicotinic acid interacts with its targets by modulating triglyceride synthesis in the liver and lipolysis in adipose tissue . This modulation leads to changes in the levels of lipids and apolipoprotein B (apo B)-containing lipoproteins .

Biochemical Pathways

The compound affects the redox metabolism and NAD-dependent pathways . The nicotinamide moiety of the nicotinamide coenzymes, which are precursors of 2-(2,3-Dimethoxyphenoxy)nicotinic acid, acts as an electron donor or acceptor in many vital redox reactions catalyzed by dozens of different enzymes .

Result of Action

The molecular and cellular effects of 2-(2,3-Dimethoxyphenoxy)nicotinic acid’s action include a decrease in lipids and apo B-containing lipoproteins, and an increase in apo A-I and HDL . These changes can lead to a reduction in the risk of myocardial infarctions .

実験室実験の利点と制限

The advantages of DMNA for lab experiments include its ease of synthesis and its ability to inhibit the enzyme FAAH, which is responsible for breaking down endocannabinoids. This inhibition could lead to the potential therapeutic use of DMNA in the treatment of various diseases, including anxiety, depression, and chronic pain. In addition, DMNA has been shown to inhibit the growth of various cancer cell lines, suggesting a potential anti-cancer effect.

The main limitation of DMNA for lab experiments is its lack of stability. DMNA is a relatively unstable compound and can degrade over time, making it difficult to store and use in experiments.

将来の方向性

The potential applications of DMNA are still being studied. However, some possible future directions include:

1. Further studies to evaluate the efficacy of DMNA in the treatment of various diseases, including anxiety, depression, and chronic pain.

2. Further studies to evaluate the potential anti-cancer effects of DMNA.

3. Studies to develop more stable forms of DMNA for use in experiments.

4. Studies to evaluate the potential interactions of DMNA with other drugs.

5. Studies to evaluate the potential side effects of DMNA.

6. Studies to evaluate the potential environmental impact of DMNA.

7. Studies to evaluate the potential therapeutic use of DMNA in veterinary medicine.

8. Studies to develop novel derivatives of DMNA with improved properties.

Safety and Hazards

生化学分析

Biochemical Properties

2-(2,3-Dimethoxyphenoxy)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 monooxygenases, which are involved in the metabolism of many substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 2-(2,3-Dimethoxyphenoxy)nicotinic acid on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response, such as superoxide dismutase and catalase . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 2-(2,3-Dimethoxyphenoxy)nicotinic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can lead to changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,3-Dimethoxyphenoxy)nicotinic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(2,3-Dimethoxyphenoxy)nicotinic acid vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism. At high doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

2-(2,3-Dimethoxyphenoxy)nicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways influence the compound’s activity and its effects on cellular function.

Transport and Distribution

The transport and distribution of 2-(2,3-Dimethoxyphenoxy)nicotinic acid within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function.

Subcellular Localization

2-(2,3-Dimethoxyphenoxy)nicotinic acid is localized in specific subcellular compartments, which influences its activity. It may be directed to certain organelles or compartments through targeting signals or post-translational modifications . This subcellular localization is important for its function and its interactions with other biomolecules.

特性

IUPAC Name |

2-(2,3-dimethoxyphenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-18-10-6-3-7-11(12(10)19-2)20-13-9(14(16)17)5-4-8-15-13/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJPKEDZLAKOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC2=C(C=CC=N2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229157 | |

| Record name | 2-(2,3-Dimethoxyphenoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160264-58-3 | |

| Record name | 2-(2,3-Dimethoxyphenoxy)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dimethoxyphenoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)

![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)